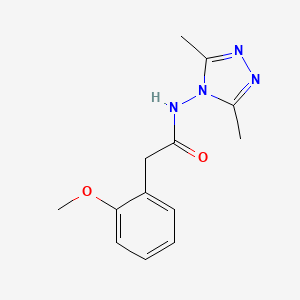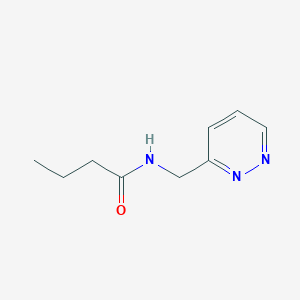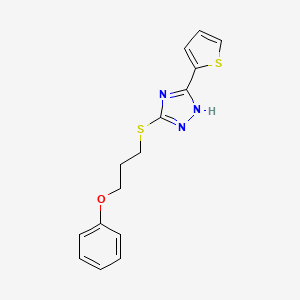![molecular formula C23H24N4O B7637113 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide, also known as BDP-I, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. Specifically, this compound has been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity and downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to modulate various signaling pathways involved in cancer and neurodegenerative diseases, making it a promising therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. Additionally, this compound has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide research, including the development of new and more potent derivatives, the investigation of its efficacy in preclinical and clinical studies, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential drug targets for this compound.
Métodos De Síntesis
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)27(26-16)15-18-8-4-3-5-9-18)14-25-23(28)12-19-13-24-22-11-7-6-10-20(19)22/h3-11,13,24H,12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMIIWHYVJOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)


![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)